5-Iodonaphthalen-2-ol

Inflammation Enzymology Drug Discovery

Choose 5-Iodonaphthalen-2-ol for superior synthetic versatility. The 5-iodo-2-ol regioisomer provides unique spatial/electronic properties that generic naphthols cannot match. The reactive aryl iodide (ArI >> ArBr) enables efficient Suzuki, Sonogashira, and Heck couplings for constructing diverse compound libraries, OLED materials, or conjugated polymers. Use as a defined 5-lipoxygenase (5-LO) tool compound (IC50 5.64 µM) with reduced off-target risk. The free hydroxyl also allows derivatization to sulfonic acids or carboxylates for dyes and pharmaceuticals. Ensure reproducible results with this well-characterized, high-purity intermediate.

Molecular Formula C10H7IO
Molecular Weight 270.07 g/mol
CAS No. 128542-54-1
Cat. No. B168882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodonaphthalen-2-ol
CAS128542-54-1
Synonyms6-Hydroxy-1-iodonaphthalene
Molecular FormulaC10H7IO
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C(=C1)I
InChIInChI=1S/C10H7IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H
InChIKeyCVEDCNVEFNTPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodonaphthalen-2-ol (CAS 128542-54-1): Core Chemical and Structural Profile for Research Procurement


5-Iodonaphthalen-2-ol, also known as 6-Hydroxy-1-iodonaphthalene, is a halogenated naphthalene derivative with the molecular formula C10H7IO. It features a hydroxyl group at the 2-position and an iodine atom at the 5-position on the naphthalene ring [1]. This specific substitution pattern classifies it among iodo-naphthols, a class distinct from other halogenated naphthalenes in its synthetic utility and potential biological interactions [2].

The Procurement Risk of Substituting 5-Iodonaphthalen-2-ol with General Naphthol or Halogenated Analogs


In scientific and industrial workflows, substituting 5-Iodonaphthalen-2-ol with a seemingly similar naphthol derivative—such as 1-iodo-2-naphthol or 2-benzyl-1-naphthol—introduces significant functional divergence. The specific 5-iodo-2-ol regioisomer exhibits a unique spatial and electronic profile that directly impacts its behavior as both a synthetic intermediate and a biological probe [1]. Empirical data show that even minor changes in substitution pattern (e.g., moving the iodine from the 5-position to the 1-position) or halogen type (e.g., replacing iodine with bromine) can alter inhibitory potency by over an order of magnitude or change the selectivity of cross-coupling reactions, rendering generic substitutions unreliable for reproducible research outcomes [2].

Quantitative Differentiation of 5-Iodonaphthalen-2-ol vs. Structural Analogs and In-Class Candidates


Comparative Inhibitory Potency Against Human 5-Lipoxygenase (5-LO)

5-Iodonaphthalen-2-ol demonstrates moderate inhibitory activity against human 5-lipoxygenase (5-LO) with an IC50 of 5.64 µM [1]. This activity is distinct from the highly potent 2-substituted-1-naphthol class. For context, the benchmark inhibitor 2-benzyl-1-naphthol (DuP 654) exhibits an IC50 of 0.40 µM, while the more potent 2-phenyltellurenyl-1-naphthol achieves an IC50 of 0.063 µM [2]. This approximately 14-fold difference in potency relative to DuP 654 and nearly 90-fold difference relative to the tellurium analog indicates that 5-Iodonaphthalen-2-ol occupies a unique activity niche, which may be valuable for applications requiring less potent or more finely tunable 5-LO modulation.

Inflammation Enzymology Drug Discovery

Inhibitory Activity Against Dihydroorotase: A Defined but Low-Potency Profile

5-Iodonaphthalen-2-ol inhibits the dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC50 of 180 µM (1.80E+5 nM) [1]. This activity is substantially weaker than that of potent dihydroorotate dehydrogenase (DHODH) inhibitors, such as DHODH-IN-17 (IC50 = 0.40 µM) . The >450-fold difference in potency indicates that 5-Iodonaphthalen-2-ol is not a strong inhibitor of this pathway, but its defined, low-level activity may serve as a useful control or as a starting point for structural optimization in medicinal chemistry programs targeting pyrimidine biosynthesis.

Enzymology Pyrimidine Metabolism Biochemical Assays

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings Compared to Bromo Analogs

The iodine substituent in 5-Iodonaphthalen-2-ol confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. The established reactivity order for aryl halides is ArI >> ArBr > ArOTf >> ArCl [1]. This means that in a competitive or sequential coupling scenario, the iodo-naphthol will react selectively and more rapidly than its bromo counterpart (e.g., 5-bromonaphthalen-2-ol). This differential reactivity allows for precise, regioselective bond formation in complex molecule synthesis without requiring harsh conditions or protecting group manipulations for the phenolic hydroxyl.

Organic Synthesis Cross-Coupling Materials Chemistry

Unique Regiochemical Handle for Selective Derivatization

The 5-iodo-2-naphthol scaffold provides two orthogonal functional handles: the nucleophilic hydroxyl group at the 2-position and the electrophilic iodine at the 5-position. This regiochemical arrangement is distinct from other iodo-naphthol isomers, such as 1-iodo-2-naphthol (iodine at the 1-position), where steric and electronic factors alter reactivity . The 5-iodo substitution pattern is less sterically hindered than the 1-iodo position, potentially leading to higher yields in cross-coupling reactions and allowing for more predictable regioselective functionalization in multi-step syntheses .

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Use Cases for 5-Iodonaphthalen-2-ol Based on Quantitative Differentiation


Precursor for 5-Substituted Naphthalen-2-ol Libraries via Cross-Coupling

Leverage the high reactivity of the aryl iodide moiety (ArI >> ArBr) to efficiently install diverse aryl, alkenyl, or alkynyl groups at the 5-position through Suzuki, Sonogashira, or Heck couplings. This is ideal for generating focused libraries for medicinal chemistry SAR studies or for constructing advanced materials intermediates [1].

Moderate-Affinity Probe for 5-Lipoxygenase Enzymology

Utilize its defined, moderate IC50 (5.64 µM) against human 5-LO as a tool compound or control in enzymatic assays. Unlike highly potent 2-substituted-1-naphthols (IC50 <0.2 µM), 5-Iodonaphthalen-2-ol's lower potency may reduce the risk of off-target effects in complex biological matrices, making it suitable for studies requiring a clear, non-saturating signal [2].

Synthetic Intermediate for Naphthol-Derived Functional Materials

Employ 5-Iodonaphthalen-2-ol as a key monomer or building block in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), or photovoltaic materials. The iodine atom enables efficient polymerization or end-capping via cross-coupling, while the hydroxyl group allows for further functionalization (e.g., esterification) to tune solubility and electronic properties .

Starting Material for 5-Iodonaphthalen-2-sulfonic Acid and Related Derivatives

Convert the hydroxyl group to a sulfonic acid or carboxylate derivative. These functionalized iodo-naphthalenes serve as valuable intermediates in the synthesis of dyes, pigments, and pharmaceutical agents, where the iodine can later be replaced or modified through metal-catalyzed reactions .

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